2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid is an organic compound with the molecular formula C5H7FO3S. This compound features a unique structure that includes a fluorine atom, a hydroxythietan ring, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid typically involves the reaction of a fluorinated precursor with a thietan derivative under controlled conditions. One common method includes the use of fluorinated acetic acid derivatives and thietan-3-ol in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include primary or secondary alcohols.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Scientific Research Applications
2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxythietan ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-(thietan-3-yl)acetic acid: Similar structure but lacks the hydroxy group.
2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid: Contains a thiophene ring instead of a thietan ring.
Uniqueness
2-Fluoro-2-(3-hydroxythietan-3-yl)acetic acid is unique due to the presence of both a fluorine atom and a hydroxythietan ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for hydrogen bonding, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H7FO3S |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-fluoro-2-(3-hydroxythietan-3-yl)acetic acid |
InChI |
InChI=1S/C5H7FO3S/c6-3(4(7)8)5(9)1-10-2-5/h3,9H,1-2H2,(H,7,8) |
InChI Key |
JUTJBRVJDPASGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)(C(C(=O)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.